What are the properties of Diallylphenylphosphine
What are the properties of Diallylphenylphosphine
An In-depth Technical Guide to Diallylphenylphosphine
Authored by Gemini, Senior Application Scientist
Introduction: Diallylphenylphosphine is a trivalent organophosphorus compound that holds a unique position in synthetic chemistry. As a tertiary phosphine, it embodies the classic nucleophilic and ligand characteristics of this class of molecules. However, the presence of two allyl groups introduces additional reactive sites, making it a versatile precursor for the synthesis of more complex phosphine ligands, particularly cyclic structures, which are of significant interest in homogeneous catalysis. This guide provides a comprehensive overview of the fundamental properties, synthesis, reactivity, and applications of diallylphenylphosphine, tailored for researchers and professionals in chemical and pharmaceutical development.
Molecular Structure and Identification
Diallylphenylphosphine consists of a central phosphorus atom bonded to one phenyl group and two allyl (prop-2-enyl) groups. This structure imparts a combination of aromatic and aliphatic characteristics, influencing its steric and electronic properties as a ligand.
Caption: Chemical structure of Diallylphenylphosphine.
Key Identifiers:
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Chemical Name: Diallylphenylphosphine or Phenylbis(prop-2-en-1-yl)phosphane[1]
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Molecular Weight: 190.22 g/mol [2]
Physicochemical Properties
The physical properties of diallylphenylphosphine are characteristic of a medium-sized organophosphine compound. It is a liquid under standard conditions and, like many tertiary phosphines, is susceptible to oxidation.
| Property | Value | Source(s) |
| Appearance | Liquid | [3] |
| Boiling Point | 127 °C at 14 mmHg | [2] |
| Density | 0.969 g/mL at 25 °C | [2] |
| Refractive Index (n20/D) | 1.568 | [2] |
| Solubility | Soluble in most organic solvents. Insoluble in water. | [3] |
| Stability | Air and light sensitive. Prone to oxidation. | [3][4][5] |
Synthesis and Handling
General Synthesis Protocol
The synthesis of diallylphenylphosphine is typically achieved via a Grignard reaction. This standard organometallic approach involves the reaction of a dihalophosphine with an allyl Grignard reagent. The causality behind this choice is the high nucleophilicity of the Grignard reagent, which readily displaces the halide leaving groups on the phosphorus precursor.
Workflow: Synthesis of Diallylphenylphosphine
Caption: General workflow for the synthesis of Diallylphenylphosphine.
Step-by-Step Methodology:
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Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), magnesium turnings are covered with anhydrous diethyl ether. A solution of allyl bromide in anhydrous ether is added dropwise to initiate the formation of allylmagnesium bromide.
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Reaction: The flask containing the Grignard reagent is cooled in an ice bath. A solution of dichlorophenylphosphine in anhydrous ether is added dropwise with vigorous stirring. The reaction is highly exothermic and addition must be controlled to maintain the temperature.
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Quenching: After the addition is complete, the reaction mixture is stirred for a specified period at room temperature to ensure completion. It is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
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Workup: The organic layer is separated, and the aqueous layer is extracted multiple times with diethyl ether. The combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and filtered.
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Purification: The solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield diallylphenylphosphine as a liquid.[2]
Handling and Storage
Due to its sensitivity to atmospheric oxygen, diallylphenylphosphine must be handled and stored under an inert atmosphere (nitrogen or argon).[4][5] It is typically stored in a sealed container in a cool, dry, and dark place. Standard personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, should be worn. All manipulations should be performed in a well-ventilated fume hood.[6]
Reactivity and Applications
The reactivity of diallylphenylphosphine is dominated by the chemistry of its phosphorus lone pair and the terminal double bonds of the allyl groups.
Reactivity at the Phosphorus Center
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Ligand Coordination: The lone pair of electrons on the phosphorus atom makes diallylphenylphosphine a good Lewis base, allowing it to function as a monodentate ligand for various transition metals, such as palladium and nickel.[7][8] This coordination is fundamental to its application in homogeneous catalysis.
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Oxidation: The phosphine is readily oxidized to diallylphenylphosphine oxide, particularly upon exposure to air or other oxidizing agents.[9] This is a common deactivation pathway for phosphine ligands and necessitates the use of inert atmosphere techniques in catalysis.
Caption: Reactivity pathways of the phosphorus center.
Reactivity of the Allyl Groups
The two terminal alkene functionalities make diallylphenylphosphine an important substrate for synthesizing cyclic phosphines via Ring-Closing Metathesis (RCM).
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Ring-Closing Metathesis (RCM): In the presence of an appropriate catalyst (e.g., Schrock's molybdenum catalyst or Grubbs' ruthenium catalyst), the two allyl groups can undergo an intramolecular metathesis reaction to form a five-membered phosphorus-containing heterocycle (a phospholene) and ethylene as a byproduct.[10] The resulting cyclic phosphines often exhibit different steric and electronic properties compared to their acyclic precursors, which can be advantageous in catalysis. This transformation is a prime example of leveraging the dual reactivity of the molecule to build more complex and valuable ligand architectures.
Applications in Homogeneous Catalysis
While not as widely used as a direct ligand compared to more sterically demanding phosphines, diallylphenylphosphine serves as a crucial building block.
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Precursor to Cyclic Phosphine Ligands: As described above, its most significant application is in the synthesis of cyclic phosphines via RCM.[10] These cyclic phosphines can then be used as ligands in various catalytic reactions, including hydrogenation, hydroformylation, and cross-coupling.
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Coordination Chemistry Studies: Diallylphenylphosphine and its derivatives are used to study the fundamental aspects of phosphine-metal coordination. For example, studies with nickel(0) have shown that the allyl groups can undergo rearrangement upon coordination, leading to the formation of unique dinuclear metal complexes.[7][8]
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Palladium-Catalyzed Reactions: Phosphine ligands are essential in many palladium-catalyzed reactions, such as allylic alkylation.[11][12] While diallylphenylphosphine itself might be used, it is more common to find its derivatives or the cyclic phosphines derived from it employed in these transformations to impart specific selectivity.
Spectroscopic Characterization
The structure of diallylphenylphosphine can be unambiguously confirmed using standard spectroscopic techniques.
| Technique | Expected Characteristics |
| ³¹P NMR | A single resonance in the typical region for tertiary phosphines (approx. -15 to -25 ppm). The exact shift is solvent-dependent. |
| ¹H NMR | - Aromatic Protons: Multiplets in the aromatic region (~7.2-7.5 ppm) corresponding to the phenyl group. - Allyl Protons: Distinct signals for the CH₂ adjacent to phosphorus, the internal CH, and the terminal =CH₂ protons. Expect complex splitting patterns due to H-H and H-P coupling. |
| ¹³C NMR | - Aromatic Carbons: Signals in the aromatic region (~128-138 ppm), with the ipso-carbon showing a large C-P coupling constant. - Allyl Carbons: Signals for the three distinct carbons of the allyl group, each showing coupling to the phosphorus atom. |
| IR Spectroscopy | Characteristic absorption bands for C=C stretching of the alkene (~1640 cm⁻¹), aromatic C=C stretching (~1435-1600 cm⁻¹), and P-C stretching. |
| Mass Spectrometry | The molecular ion peak (M⁺) should be observed at m/z = 190.22, along with characteristic fragmentation patterns. |
Conclusion
Diallylphenylphosphine is more than a simple tertiary phosphine; it is a bifunctional molecule whose value lies in the combined reactivity of its phosphorus center and its pendant allyl groups. While it can act as a straightforward monodentate ligand, its primary importance in modern synthetic chemistry is as a precursor for more elaborate ligand structures, especially phosphorus heterocycles, through powerful transformations like ring-closing metathesis. Understanding its properties, synthesis, and reactivity provides researchers with a valuable tool for ligand design and the development of novel catalytic systems.
References
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PubChem. (n.d.). Diallylphenylphosphine. Retrieved from [Link]
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Clem, M. L., et al. (2023). Nickel Complexes of Allyl and Vinyldiphenylphosphine. ACS Organic & Inorganic Au, 3(4), 217-222. Retrieved from [Link]
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Guiry, P. J. (n.d.). The Catalytic Synthesis of Phosphines: Applications in Catalysis. The University of Liverpool Repository. Retrieved from [Link]
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Navarro, O., et al. (2006). Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation. Molecules, 11(8), 609-644. Retrieved from [Link]
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Barrow, H. R., et al. (2022). Reactivity Studies of Phosphinines: The Selenation of Diphenyl-Phosphine Substituents and Formation of a Chelating Bis(Phosphinine) Palladium(II) Complex. Molecules, 27(3), 1059. Retrieved from [Link]
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